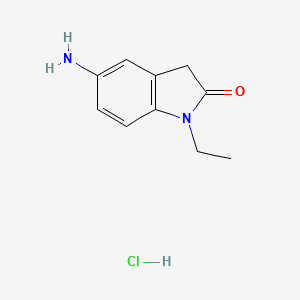

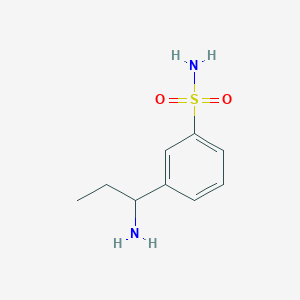

![molecular formula C11H16Cl2N2OS B1522970 2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1308650-36-3](/img/structure/B1522970.png)

2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride

Vue d'ensemble

Description

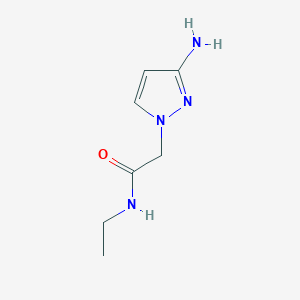

“2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride” is a chemical compound with the molecular formula C11H16Cl2N2OS . It has a molecular weight of 295.23 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15ClN2OS.ClH/c12-7-11(15)14-4-2-13(3-5-14)8-10-1-6-16-9-10;/h1,6,9H,2-5,7-8H2;1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

This compound is a powder . Its storage temperature is 4 degrees Celsius . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available in the sources I found.Applications De Recherche Scientifique

Antipsychotic Applications

The thiophene moiety present in the compound has been associated with antipsychotic properties. It serves as a crucial building block in the synthesis of potential antipsychotic agents . The structural flexibility of thiophene allows for the creation of various analogs that can be optimized for better efficacy and reduced side effects in treating psychiatric disorders.

Anti-inflammatory and Analgesic Effects

Thiophene derivatives have shown significant anti-inflammatory and analgesic activities. The compound , with its thiophene backbone, could be explored for the development of new anti-inflammatory drugs, potentially offering alternatives to current medications with fewer gastrointestinal side effects .

Anticancer Activity

Thiophene derivatives are known to exhibit anticancer properties. The compound can be used as a precursor in the synthesis of anticancer agents, contributing to the development of novel chemotherapeutic drugs that target specific cancer cell lines with higher precision and lower toxicity .

Antimicrobial and Antifungal Uses

The compound’s structural framework is conducive to antimicrobial and antifungal activity. It could be utilized in the synthesis of new drugs that combat resistant strains of bacteria and fungi, addressing the growing concern of antimicrobial resistance .

Kinase Inhibition

Kinases play a pivotal role in signal transduction and cell regulation. Thiophene derivatives have been identified as kinase inhibitors, which makes them valuable in the treatment of diseases like cancer and inflammatory disorders. The compound could be instrumental in the design of selective kinase inhibitors .

Material Science Applications

Beyond medicinal chemistry, thiophene and its derivatives have applications in material science. They can act as metal complexing agents and contribute to the development of novel materials with specific electronic and photonic properties .

Safety and Hazards

Mécanisme D'action

Target of action

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives are known to interact with a variety of targets, including neurotransmitter receptors in the central nervous system .

Pharmacokinetics

Factors such as its molecular weight (29523 ), and its chemical structure could influence its pharmacokinetic properties.

Propriétés

IUPAC Name |

2-chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2OS.ClH/c12-7-11(15)14-4-2-13(3-5-14)8-10-1-6-16-9-10;/h1,6,9H,2-5,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWOLUKVJFVABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CSC=C2)C(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

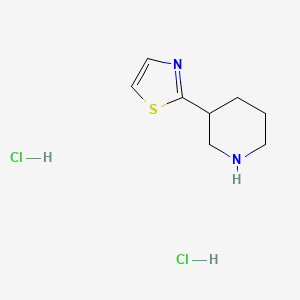

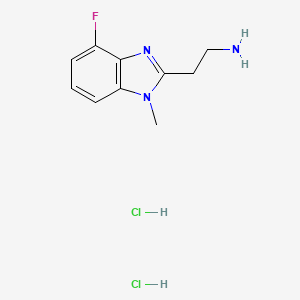

![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline hydrochloride](/img/structure/B1522900.png)

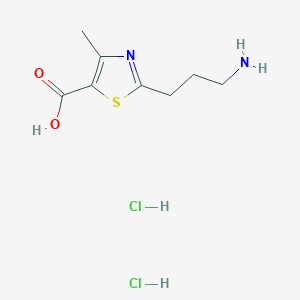

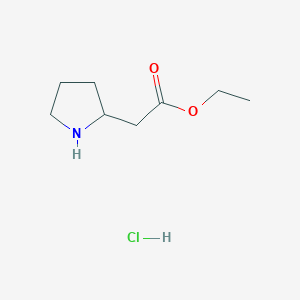

![Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride](/img/structure/B1522904.png)

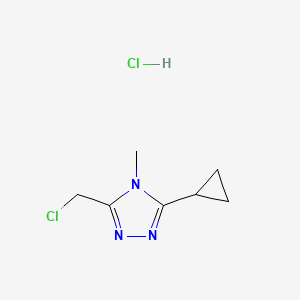

![1-[(1-Aminopropan-2-yl)sulfanyl]-4-bromobenzene hydrochloride](/img/structure/B1522909.png)